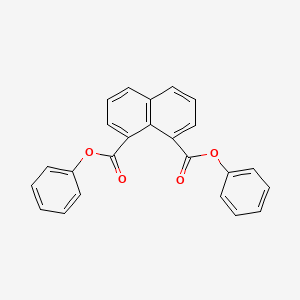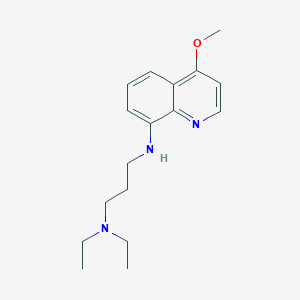
Diphenyl naphthalene-1,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl naphthalene-1,8-dicarboxylate is an organic compound that belongs to the class of aromatic esters. It is derived from naphthalene-1,8-dicarboxylic acid and diphenyl alcohol. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, materials science, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl naphthalene-1,8-dicarboxylate typically involves the esterification of naphthalene-1,8-dicarboxylic acid with diphenyl alcohol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl naphthalene-1,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,8-dicarboxylic acid and diphenyl ketone.
Reduction: Reduction reactions can convert the ester groups into alcohols, resulting in the formation of naphthalene-1,8-dimethanol and diphenyl alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Naphthalene-1,8-dicarboxylic acid and diphenyl ketone.
Reduction: Naphthalene-1,8-dimethanol and diphenyl alcohol.
Substitution: Nitrated or halogenated derivatives of this compound.
Applications De Recherche Scientifique
Diphenyl naphthalene-1,8-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Materials Science: The compound’s unique structural properties make it useful in the development of luminescent materials and metal-organic frameworks.
Pharmacology: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Mécanisme D'action
The mechanism of action of diphenyl naphthalene-1,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and ester groups allow it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity to various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,8-dicarboxylic acid: The parent compound from which diphenyl naphthalene-1,8-dicarboxylate is derived.
Diphenyl ether: Shares the diphenyl moiety but lacks the ester functionality.
Naphthalene-1,8-dimethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of aromatic ester functionality and the presence of both naphthalene and diphenyl groups. This unique structure imparts specific chemical and physical properties, such as enhanced stability and luminescence, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
5449-83-2 |
|---|---|
Formule moléculaire |
C24H16O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
diphenyl naphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C24H16O4/c25-23(27-18-11-3-1-4-12-18)20-15-7-9-17-10-8-16-21(22(17)20)24(26)28-19-13-5-2-6-14-19/h1-16H |
Clé InChI |
GQYNQDRPZODTON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)


![3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B13996415.png)
![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)


![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)

![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)


